1-(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of two bromine atoms and an oxabicycloheptane ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one typically involves a multi-step process. One common method is the Diels-Alder reaction, where furans react with olefinic or acetylenic dienophiles to form the oxabicycloheptane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
1-(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The oxabicycloheptane ring and bromine atoms play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dibromo-1-methyl-7-oxabicyclo[4.1.0]heptane
- 7-Oxabicyclo[2.2.1]heptane derivatives
- Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane
Uniqueness
1-(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of the ethanone group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
832110-84-6 |
---|---|
Molecular Formula |
C8H10Br2O2 |
Molecular Weight |
297.97 g/mol |
IUPAC Name |
1-(3,4-dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone |
InChI |
InChI=1S/C8H10Br2O2/c1-4(11)8-3-6(10)5(9)2-7(8)12-8/h5-7H,2-3H2,1H3 |
InChI Key |
ITTZVYUGKKPNER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C12CC(C(CC1O2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.